3''-Adenylylspectinomycin
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Overview
Description
5'-O-[{[(2R,4aR,5aR,6S,7R,8R,9S,9aS,10aS)-4a,7-dihydroxy-2-methyl-6,8-bis(methylamino)-4-oxodecahydro-2N-pyrano[2,3-b][1,4]benzodioxin-9-yl]oxy}(hydroxy)phosphoryl]adenosine is a purine ribonucleoside monophosphate and a pyranobenzodioxin.
Scientific Research Applications
Antibiotic Resistance and Bioactive Compound Discovery
- The study of antibiotic resistance mechanisms and the discovery of novel bioactive compounds are critical areas of research for 3''-Adenylylspectinomycin. For instance, a study characterized a bifunctional antibiotic resistance enzyme from Serratia marcescens that catalyzes adenylation and acetylation of aminoglycoside antibiotics, highlighting the enzyme's specificity to spectinomycin and streptomycin. This research is significant for understanding and combating antibiotic resistance mechanisms in pathogens (Kim et al., 2006).
Enzymatic Chemistry and Biosynthesis Pathways
- Understanding the enzymatic chemistry and biosynthesis pathways of bioactive compounds, including those with this compound, is another crucial research application. Research in this area includes the exploration of small ring structures like cyclopropane, epoxide, and aziridine in natural products, many of which demonstrate significant antibiotic and antitumor properties. These studies aim to elucidate the biosynthetic strategies and mechanistic details involved in small-ring biosynthesis, crucial for the rational design of therapeutic agents (Thibodeaux et al., 2012).
Novel Inhibitors and Therapeutic Agents
- Identifying potent inhibitors for specific enzymes is a significant application of this compound research. One study focused on Streptomycin 3″-adenylyltransferase, an enzyme mediating antibiotic resistance in Serratia marcescens, an opportunistic pathogen. By constructing the enzyme's three-dimensional structure and conducting virtual screening, the study identified potential compounds that could act as novel drug entities against bacterial antibiotic resistance, highlighting the therapeutic potential of such research (Prabhu et al., 2017).
Cryptic Secondary Metabolites and Genetic Manipulation
- The discovery and activation of cryptic secondary metabolites through genetic manipulation is another research application. A study illustrated this by investigating metabolite profiles in Streptomyces avermitilis and uncovering the production of cryptic compounds like phthoxazolin A through the disruption of specific genes. This approach is valuable for the discovery of novel bioactive compounds (Suroto et al., 2017).
Properties
Molecular Formula |
C24H36N7O13P |
---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(1S,3S,5R,8R,10R,11S,12R,13R,14S)-8,12-dihydroxy-5-methyl-11,13-bis(methylamino)-7-oxo-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-14-yl] hydrogen phosphate |
InChI |
InChI=1S/C24H36N7O13P/c1-8-4-10(32)24(36)23(40-8)42-19-17(43-24)11(26-2)15(34)12(27-3)18(19)44-45(37,38)39-5-9-14(33)16(35)22(41-9)31-7-30-13-20(25)28-6-29-21(13)31/h6-9,11-12,14-19,22-23,26-27,33-36H,4-5H2,1-3H3,(H,37,38)(H2,25,28,29)/t8-,9-,11+,12-,14-,15-,16-,17-,18+,19+,22-,23+,24+/m1/s1 |
InChI Key |
YWELMMKQVLJFMW-QEYXCPIGSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@H]3[C@H](O2)[C@H]([C@H]([C@H]([C@@H]3OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O |
SMILES |
CC1CC(=O)C2(C(O1)OC3C(O2)C(C(C(C3OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(O2)C(C(C(C3OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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